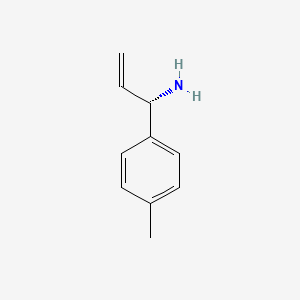

(1S)-1-(4-Methylphenyl)prop-2-enylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

688362-66-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1S)-1-(4-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13N/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |

InChI Key |

LELXCTMSPSFLDK-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C=C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C=C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1s 1 4 Methylphenyl Prop 2 Enylamine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient pathways to enantiomerically pure compounds like (1S)-1-(4-Methylphenyl)prop-2-enylamine. These methods can be broadly categorized into catalytic asymmetric transformations and diastereoselective syntheses.

Catalytic Asymmetric Transformations Leading to this compound

Catalytic asymmetric methods are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

One of the most straightforward approaches to chiral amines is the enantioselective reduction of a corresponding prochiral imine. For the synthesis of this compound, this would involve the reduction of 1-(4-methylphenyl)prop-2-en-1-imine. This transformation can be achieved using various catalytic systems, including transition metal catalysts with chiral ligands or organocatalysts.

A common strategy involves the in-situ formation of the imine from the corresponding ketone, 1-(4-methylphenyl)prop-2-en-1-one, followed by reduction. Chiral catalysts based on rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric hydrogenation of imines.

Table 1: Illustrative Catalysts for Enantioselective Imine Reduction

| Catalyst System | Chiral Ligand | Typical Reductant |

| [Rh(COD)Cl]₂ | (R)-BINAP | H₂ |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | H₂ |

| RuCl₂(PPh₃)₃ | (R,R)-TsDPEN | HCOOH/NEt₃ |

The success of these reductions is highly dependent on the choice of catalyst, ligand, and reaction conditions, which must be optimized to achieve high enantioselectivity and yield.

Asymmetric amination reactions offer a direct route to chiral amines from various precursors. A notable approach is the catalytic asymmetric allylation of imines, where a nucleophilic allyl group is added to an imine electrophile under the control of a chiral catalyst. beilstein-journals.orgrsc.org For the synthesis of this compound, this could involve the reaction of an imine derived from p-tolualdehyde with an allylating agent.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including the addition of nucleophiles to imines. nih.gov These catalysts can activate the imine through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile. In a potential synthesis of this compound, a CPA could catalyze the reaction of an N-protected imine of p-tolualdehyde with an allylboronate reagent. nih.gov

Another strategy is the umpolung of imine reactivity. nih.gov Under certain catalytic conditions, the normally electrophilic imine carbon can be rendered nucleophilic, allowing it to react with electrophiles. While less common, this approach offers a conceptually novel route to chiral amines.

The design and optimization of chiral catalysts are crucial for achieving high efficiency and stereoselectivity in the synthesis of this compound. For catalytic asymmetric transformations, the structure of the chiral ligand or organocatalyst is paramount.

In the context of transition metal-catalyzed reductions or aminations, the chiral ligand, often a phosphorus-containing compound, creates a well-defined chiral pocket around the metal center. The steric and electronic properties of the ligand influence the binding of the substrate and the subsequent stereochemical outcome of the reaction. For instance, biaryl phosphines like BINAP have been extensively used due to their axial chirality and tunable electronic properties.

For organocatalysts like chiral phosphoric acids, the 3,3'-substituents on the BINOL backbone play a critical role in defining the chiral environment. nih.gov Bulky substituents can enhance enantioselectivity by creating a more confined and selective catalytic pocket. The acidity of the phosphoric acid is another key parameter that can be tuned to optimize catalytic activity.

Table 2: Key Parameters in Chiral Catalyst Optimization

| Parameter | Influence | Example |

| Ligand Bite Angle | Affects coordination geometry and selectivity | Varying the backbone of phosphine ligands |

| Steric Bulk of Ligand | Enhances facial discrimination of the substrate | Introduction of bulky groups at the 3,3'-positions of BINOL |

| Electronic Properties | Modulates the reactivity of the metal center | Use of electron-donating or -withdrawing groups on the ligand |

| Acidity of Organocatalyst | Affects substrate activation and reaction rate | Modification of the phosphoric acid catalyst |

The optimization process typically involves screening a library of catalysts and systematically varying reaction parameters such as temperature, solvent, and concentration to identify the optimal conditions for the synthesis of this compound.

Diastereoselective Synthetic Routes

Diastereoselective methods involve the use of a chiral auxiliary, a chiral group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. The new stereocenter is formed under the influence of the existing chirality, leading to the preferential formation of one diastereomer. The chiral auxiliary is subsequently removed to afford the desired enantiomerically enriched product.

A widely used and reliable chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide. beilstein-journals.org This method typically involves three steps: condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine, diastereoselective addition of a nucleophile to the imine, and subsequent removal of the sulfinyl group.

For the synthesis of this compound, the likely starting material would be 1-(4-methylphenyl)prop-2-en-1-one. This ketone would first be condensed with (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The diastereoselective addition of a reducing agent, such as a hydride, to the C=N bond would then be performed. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride to one face of the imine. Finally, acidic cleavage of the N-S bond would yield the target amine, this compound.

The high diastereoselectivity observed in these reactions is often rationalized by a six-membered ring transition state where the metal cation of the reagent coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine, leading to a rigid conformation that favors attack from one side.

Table 3: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Reagents | Expected Outcome |

| 1 | Imine Formation | 1-(4-methylphenyl)prop-2-en-1-one, (S)-tert-butanesulfinamide, Ti(OEt)₄ | N-((E)-1-(4-methylphenyl)prop-2-en-1-ylidene)-2-methylpropane-2-sulfinamide |

| 2 | Diastereoselective Reduction | NaBH₄, CeCl₃·7H₂O | (S)-N-((1S)-1-(4-methylphenyl)prop-2-enyl)-2-methylpropane-2-sulfinamide |

| 3 | Auxiliary Cleavage | HCl in MeOH | This compound |

This methodology is robust and has been successfully applied to the synthesis of a wide variety of chiral amines.

Chiral Pool Approaches Utilizing Precursors

Chiral pool synthesis leverages naturally abundant, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. wikipedia.org For the synthesis of chiral α-aryl allylic amines like this compound, α-amino acids are highly suitable precursors. nih.govbaranlab.org

A general and effective strategy involves the utilization of N-protected L-amino acid methyl esters. nih.govnih.gov For instance, a derivative of L-Alanine, which possesses the required (S)-stereochemistry at the α-carbon, could serve as a logical starting point. The synthesis would commence with the conversion of the amino acid into a suitable intermediate, such as an α-amino aldehyde or ketone, which can then undergo olefination to introduce the prop-2-enyl group. nih.gov

One documented method for a similar class of compounds is the modified Julia olefination of N-Boc-protected α-amino esters. nih.gov This process involves the reaction of the amino ester with a lithiated phenylalkylsulfone to form a β-ketosulfone. Subsequent reduction and elimination of the corresponding α-acetoxysulfone afford the N-protected allylic amine. This transformation is noted for proceeding under mild conditions with good yields and without compromising the stereochemical integrity of the chiral center. nih.gov While this specific olefination has been demonstrated on various amino acid-derived substrates, its direct application to an L-Alanine derivative would theoretically yield a precursor to the target compound.

Stereoselective Reaction Pathways

Stereoselective reactions are crucial for the synthesis of enantiomerically pure compounds, establishing the desired three-dimensional arrangement of atoms.

Regioselective Synthesis of the Prop-2-enyl Scaffold

The construction of the prop-2-enyl scaffold attached to the chiral center must be regioselective to avoid the formation of isomeric byproducts. Various methods can achieve this, often involving the addition of an allyl group to an imine or a related electrophile.

One prominent approach is the Wacker-Tsuji oxidation of allylbenzenes to the corresponding 1-arylpropan-2-ones. uniovi.es In the context of the target molecule, 4-allyl-toluene would be oxidized to 1-(4-methylphenyl)propan-2-one. This ketone then serves as a prochiral substrate for a subsequent stereoselective amination step. The Wacker-Tsuji reaction itself is highly regioselective, reliably producing the 2-one isomer. uniovi.es

Another strategy involves the allylation of imines. The use of organometallic reagents, such as allyl Grignard or allyl lithium, with an imine derived from 4-methylbenzaldehyde (B123495) can introduce the prop-2-enyl group. However, controlling the stereochemistry in such additions often requires the use of chiral auxiliaries or catalysts.

Control of Stereochemistry at the Chiral Center

Establishing the (S)-configuration at the chiral center is the most critical step in the synthesis of this compound. This can be achieved through several methods, including enzymatic reactions and the use of chiral catalysts or auxiliaries.

Enzymatic Transamination: A highly effective method for controlling stereochemistry is the use of transaminases (ATAs). These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 1-(4-methylphenyl)propan-2-one, to produce the corresponding chiral amine with high enantiomeric excess. uniovi.es By selecting the appropriate (S)-selective transaminase, the desired (1S)-enantiomer can be obtained in high purity. This biocatalytic approach is advantageous due to its high selectivity and operation under mild, aqueous conditions. wiley.com

Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding enamine or imine is another powerful technique. acs.org This involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with chiral phosphine ligands. acs.org The catalyst coordinates to the unsaturated substrate in a way that directs the delivery of hydrogen to one face of the molecule, leading to the formation of one enantiomer in excess.

Chiral Auxiliaries: A classical approach involves the use of a chiral auxiliary. An achiral amine can be reacted with a chiral auxiliary to form a diastereomeric mixture of amides or imines. After separation of the diastereomers, the auxiliary can be cleaved to yield the desired enantiomerically pure amine. While effective, this method is often less atom-economical than catalytic approaches. umn.edu

| Synthetic Method | Key Transformation | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Wacker-Tsuji oxidation followed by transaminase-catalyzed biotransamination of 1-(4-methylphenyl)propan-2-one | 90% (for the amination step) | >99% | uniovi.es |

| Asymmetric Hydrogenation | Rh(III)-catalyzed asymmetric hydrogenation of cyclic N-alkyl imines (representative example) | Good to excellent | >99% | acs.org |

| Chiral Pool (Julia Olefination) | Modified Julia olefination of N-Boc-L-amino acid methyl esters (general method) | Good | Enantiopure starting material preserves stereochemical integrity | nih.gov |

1s 1 4 Methylphenyl Prop 2 Enylamine As a Chiral Building Block

Applications in Asymmetric Catalysis

There is currently no available data in broader scientific literature databases detailing the application of (1S)-1-(4-Methylphenyl)prop-2-enylamine in asymmetric catalysis.

Ligand Design and Development Featuring this compound

The synthesis of chiral ligands from this compound for use in asymmetric catalysis has not been described in the surveyed scientific literature. The primary amine and the allyl group present in its structure offer reactive sites for derivatization into various ligand classes, such as phosphine-amines, salicylaldimines (salen-type ligands), or bis(oxazoline) (BOX) ligands. However, no studies detailing such syntheses or the coordination chemistry of the resulting metal complexes have been found.

Catalytic Activity in Enantioselective Transformations

Due to the lack of documented ligands or catalysts derived from this compound, there is no performance data to report on its catalytic activity in the following key enantioselective transformations.

No studies were found that employed catalysts derived from this compound for the asymmetric hydrogenation of prochiral substrates like ketones, imines, or olefins.

The use of catalysts based on this compound for enantioselective alkylation reactions, such as the addition of organometallic reagents to aldehydes or the alkylation of enolates, is not reported in the available literature.

There is no information on the application of this compound or its derivatives in catalyzing asymmetric addition reactions, including Michael additions, aldol (B89426) reactions, or cyanation reactions.

No other applications in chiral catalyzed processes, such as Diels-Alder reactions, epoxidations, or kinetic resolutions, featuring this compound have been documented in the surveyed scientific literature.

Role in the Synthesis of Complex Molecules

Chiral allylic amines are prized for their ability to introduce stereochemistry and functional handles for further synthetic transformations. nih.gov The presence of the allyl group in this compound allows for a variety of subsequent reactions, including but not limited to, olefin metathesis, epoxidation, dihydroxylation, and ozonolysis, thereby enabling the elaboration of the carbon skeleton. The amine functionality itself can be further derivatized or can direct subsequent reactions.

Chiral allylic amines are integral components in the total synthesis of numerous natural products. Their structural motif is found in a variety of alkaloids and other biologically active compounds. The enantiopure nature of these amines is often critical for the biological activity of the final product. General strategies for the synthesis of chiral allylic amines often involve the asymmetric addition of organometallic reagents to imines or the rearrangement of allylic systems. acs.org

For instance, a general and efficient asymmetric synthesis of α-branched allylic amines can be achieved through the Rh(I)-catalyzed addition of alkenylboron reagents to N-tert-butanesulfinyl aldimines. acs.org This method provides access to a range of chiral allylic amines with high diastereoselectivities. acs.org

A representative synthetic approach to a chiral allylic amine, analogous to the title compound, is outlined in the table below.

| Reaction Step | Reagents and Conditions | Product Type | General Yield and Selectivity |

| Imine Formation | Aldehyde, Chiral Sulfinamide | Chiral N-Sulfinyl Imine | High Yield |

| Asymmetric Addition | Alkenylboronate, Rh(I) catalyst, Ligand | Protected Chiral Allylic Amine | Good to Excellent Yield, High Diastereoselectivity |

| Deprotection | Acidic Conditions | Chiral Allylic Amine | Good Yield |

This table represents a generalized synthetic route to chiral allylic amines and is not specific to this compound due to the lack of specific literature data.

The structural motif of chiral allylic amines is a common feature in many pharmaceutical agents. For example, analogs of pyrovalerone, a monoamine uptake inhibitor, feature a chiral amine. nih.gov The synthesis of these analogs often involves the reaction of an α-bromoketone with an amine. nih.gov The stereochemistry of the amine can be crucial for its pharmacological activity, with one enantiomer often exhibiting significantly higher potency. nih.gov

While direct application of this compound in the development of specific pharmaceutical candidates is not explicitly reported, its structural similarity to known pharmacophores suggests its potential as a valuable intermediate. The development of catalytic enantioselective methods for the synthesis of guvacine (B1672442) derivatives, for instance, relies on the reaction of imines with allenoates, highlighting the importance of chiral amine synthesis in drug discovery. nih.gov

This compound serves as a platform for the creation of more complex, multifunctional synthetic intermediates. The allylic amine functionality is a versatile handle for a variety of chemical transformations. nih.gov For example, allylic amination of alkenes can be achieved using iminothianthrenes under photocatalysis to afford alkyl allylamines. acs.org

Furthermore, palladium-catalyzed rearrangements of prochiral allylic imidates provide a reliable route to chiral allylic amides, which can be subsequently deprotected to yield the corresponding chiral allylic amines with good enantiomeric excess. nih.gov This methodology underscores the importance of developing robust synthetic protocols to access these valuable building blocks.

The table below summarizes some potential transformations of a generic chiral allylic amine, which would be applicable to this compound.

| Transformation | Reagents | Product |

| Epoxidation | m-CPBA | Chiral Epoxyamine |

| Dihydroxylation | OsO₄, NMO | Chiral Amino Diol |

| Olefin Metathesis | Grubbs Catalyst, Alkene | More Complex Allylic Amine |

| Heck Coupling | Aryl Halide, Pd Catalyst | Arylated Allylic Amine |

This table illustrates potential synthetic applications of a chiral allylic amine. Specific reaction conditions and outcomes for this compound would require experimental investigation.

Mechanistic Investigations of Reactions Involving 1s 1 4 Methylphenyl Prop 2 Enylamine

Reaction Pathway Elucidation

A thorough investigation into the reaction pathways of (1S)-1-(4-Methylphenyl)prop-2-enylamine would be the first step in understanding its chemical behavior. This would involve identifying the intermediates and transition states for various reactions where this amine is a key component.

Transition State Analysis

The analysis of transition states is crucial for understanding reaction rates and selectivity. For reactions involving this compound, the identification and characterization of transition state structures would provide insight into the energetic barriers of different potential reaction pathways. Techniques such as isotope labeling studies and computational modeling would be invaluable in this area.

Kinetic Studies

Systematic kinetic studies would be necessary to determine the rate laws and activation parameters for reactions involving this chiral amine. Such studies would help to establish the order of the reaction with respect to each reactant and to quantify the energetic demands of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Entry | Reactant A (M) | This compound (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

This table illustrates the type of data that would be generated from kinetic experiments. Currently, no such data is available in the literature for this specific compound.

Stereochemical Outcome Determinants

Understanding the factors that control the stereochemical outcome of reactions is paramount when dealing with a chiral molecule like this compound.

Influence of Chiral Environment

The inherent chirality of this compound can influence the stereochemistry of the products formed in its reactions. Research would be needed to explore how the (1S) center directs the formation of new stereocenters, both in stoichiometric and catalytic processes. The general principles of how a chiral environment affects a central chiral molecule have been a subject of theoretical interest. mdpi.com

Role of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, are known to play a critical role in determining the regioselectivity and stereoselectivity of chemical reactions. rsc.orgresearchgate.net In the case of this compound, interactions between the 4-methylphenyl group, the amine, and the allyl moiety with other reactants or catalysts would need to be investigated to understand their impact on the transition state geometry and, consequently, the stereochemical outcome.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for predicting and understanding the mechanistic details of reactions involving this compound. DFT studies could be employed to model transition states, calculate activation energies, and visualize the non-covalent interactions that dictate stereoselectivity. Such computational approaches have been successfully applied to study the reaction mechanisms of other chiral molecules.

Table 2: Proposed Computational Studies for this compound

| Research Question | Proposed Computational Method | Expected Outcome |

| Transition State Geometries | DFT (e.g., B3LYP/6-31G*) | Optimized structures of transition states |

| Activation Energy Barriers | QST2/QST3 Calculations | Energetic profiles of reaction pathways |

| Non-Covalent Interactions | NCI Plot Analysis | Visualization and quantification of stabilizing interactions |

This table outlines a potential computational research program to fill the knowledge gap for this compound.

DFT Calculations on Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is widely employed to calculate the potential energy surface, which helps in identifying the geometries of reactants, products, intermediates, and transition states. From these calculations, key energetic parameters such as reaction energies, activation barriers, and reaction enthalpies can be determined.

For a hypothetical reaction involving this compound, such as a metal-catalyzed allylic substitution, DFT calculations would be instrumental. For instance, in a palladium-catalyzed allylation of a primary amine, DFT studies on similar systems have elucidated two potential mechanisms. nih.govresearchgate.net These studies often reveal that the reaction pathway and stereoselectivity are governed by subtle steric and electronic interactions between the substrate, catalyst, and incoming nucleophile. rsc.orgacs.org

A typical DFT study on the reaction energetics of this compound would involve the following steps:

Geometry Optimization: The 3D structures of the reactant, catalyst, intermediates, and transition states are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Energy Calculations: Single-point energy calculations with a higher-level basis set are often performed on the optimized geometries to obtain more accurate electronic energies.

The results of such a study are typically presented in a reaction coordinate diagram, illustrating the energy changes as the reaction progresses. The table below provides an illustrative example of the kind of data that would be generated from DFT calculations for a hypothetical reaction pathway. The values are representative and based on typical findings for related allylic amine reactions.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 | -4.8 |

| Transition State 1 | First activation barrier | +15.8 | +16.2 |

| Intermediate 2 | Second intermediate | -2.1 | -1.7 |

| Transition State 2 | Second activation barrier | +12.5 | +13.0 |

| Products | Final products | -20.3 | -19.9 |

The stereochemical outcome of reactions involving chiral molecules like this compound is often a key focus. DFT calculations can rationalize the origins of enantioselectivity by comparing the activation barriers of the transition states leading to the different stereoisomers. nih.govnih.gov The lower energy pathway will be favored, thus determining the major product.

Molecular Dynamics Simulations of Reacting Systems

While DFT provides a static picture of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time. rsc.org

For reactions involving this compound, MD simulations can provide insights into several aspects:

Conformational Sampling: Identifying the most stable conformations of the reactant and intermediates in a given solvent.

Solvent Effects: Explicitly modeling the solvent molecules to understand their role in stabilizing or destabilizing certain species and influencing the reaction pathway. chemrxiv.org

Chiral Recognition: In reactions with other chiral molecules, MD can be used to study the interactions that lead to stereoselective binding. nsf.govnih.gov

Reaction Dynamics: Although computationally expensive, reactive MD simulations can model the bond-breaking and bond-forming events directly. uregina.ca

An MD simulation of a reacting system containing this compound would typically involve setting up a simulation box containing the reactants, catalyst (if any), and a large number of solvent molecules. The system is then equilibrated at a specific temperature and pressure, followed by a production run to collect data.

The table below outlines typical parameters for an illustrative MD simulation of this compound in a solvent.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Force Field | Generalized Amber Force Field (GAFF) or similar |

| Solvent | TIP3P water model or explicit organic solvent |

| System Size | ~10,000 - 50,000 atoms |

| Temperature | 298 K (or reaction temperature) |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

| Time Step | 2 fs |

| Simulation Length | 100 ns - 1 µs |

By analyzing the trajectories from such simulations, researchers can gain a deeper understanding of the structural and dynamic factors that control the reactivity and selectivity of this compound. For example, the simulations could reveal specific hydrogen bonding interactions with the solvent or conformational changes in the allylic group that precede the chemical transformation. arxiv.org

Advanced Organic Transformations Involving 1s 1 4 Methylphenyl Prop 2 Enylamine

Functionalization of the Amino Group

The primary amino group in (1S)-1-(4-Methylphenyl)prop-2-enylamine is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in catalysis and medicinal chemistry.

Acylation and Sulfonylation

The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in protecting the amino group or in introducing specific functionalities.

Acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. For instance, the reaction of a primary amine with an acyl chloride, such as benzoyl chloride, in a suitable solvent like dichloromethane (B109758) and a base like triethylamine, typically proceeds smoothly at room temperature to yield the N-acylated product. While specific data for the acylation of this compound is not extensively detailed in publicly available literature, the general reaction is well-established for similar primary amines.

Sulfonylation , most commonly with sulfonyl chlorides like p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, provides sulfonamides. These reactions are generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated. nih.gov Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. The reaction of a chiral amine with a sulfonyl chloride is a standard procedure, although specific diastereoselectivity data for the reaction with this compound is not readily found in the literature. researchgate.netmasterorganicchemistry.com Microwave-assisted solvent-free sulfonylation of amines has also been reported as an efficient and environmentally friendly method. nih.gov

| Reagent | Product Type | General Conditions |

| Acyl Chloride (e.g., Benzoyl chloride) | N-Acyl Amide | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2), Room Temperature |

| Sulfonyl Chloride (e.g., Tosyl chloride) | N-Sulfonyl Amide | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) or Microwave (solvent-free) |

Formation of Imines and Enamines

The reaction of this compound with aldehydes and ketones can lead to the formation of imines, which can exist in equilibrium with their enamine tautomers.

Imines , also known as Schiff bases, are formed through the condensation reaction of a primary amine with a carbonyl compound, typically under acid catalysis to facilitate the dehydration step. redalyc.orglibretexts.org The reaction of this compound with an aldehyde, for example, benzaldehyde, would yield the corresponding N-benzylidene-1-(4-methylphenyl)prop-2-en-1-amine. organic-chemistry.org This reaction is reversible and is often driven to completion by the removal of water. redalyc.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. masterorganicchemistry.com

Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. However, a primary allylic amine like this compound can isomerize to the corresponding enamine. This isomerization can be catalyzed by transition metals. For example, a neutral cobalt(I) pincer complex has been shown to catalyze the isomerization of N-allylic compounds to their corresponding enamines. libretexts.org Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, allowing for reactions such as alkylations and Michael additions. nih.govwikipedia.orgmasterorganicchemistry.com

| Carbonyl Compound | Product Type | Key Conditions |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Acid catalysis, removal of water redalyc.orglibretexts.org |

| Ketone | Imine (Schiff Base) | Acid catalysis, removal of water redalyc.orglibretexts.org |

| N/A (Isomerization) | Enamine | Transition metal catalyst (e.g., Co(I) complex) libretexts.org |

Reactions at the Alkenyl Moiety

The prop-2-enyl (allyl) group of this compound provides a second site for a variety of addition and functionalization reactions, further expanding its synthetic utility.

Hydroamination and Hydroboration

Hydroamination , the addition of an N-H bond across a C=C double bond, can be achieved using transition metal catalysts. Rhodium-catalyzed hydroamination of allylic amines has been reported to produce 1,2-diamines with high yields and enantioselectivities. masterorganicchemistry.com Similarly, iridium catalysts have been employed for the hydroamination of allylic amines with arylamines. libretexts.org These reactions provide a direct route to valuable diamine products.

Hydroboration-oxidation of the alkenyl group offers a method to introduce a hydroxyl group with anti-Markovnikov regioselectivity. The reaction proceeds via the addition of a borane (B79455) reagent (e.g., BH3·THF) across the double bond, followed by oxidation (e.g., with H2O2, NaOH). The hydroboration step is a syn-addition, and the subsequent oxidation occurs with retention of stereochemistry. skku.edu The stereochemistry of the existing chiral center in this compound can influence the diastereoselectivity of the hydroboration reaction.

| Reaction | Reagents | Product Type | Key Features |

| Hydroamination | Transition Metal Catalyst (e.g., Rh, Ir), Amine | 1,2-Diamine | High yield and enantioselectivity libretexts.orgmasterorganicchemistry.com |

| Hydroboration-Oxidation | 1. Borane (e.g., BH3·THF)2. H2O2, NaOH | Amino Alcohol | Anti-Markovnikov, syn-addition skku.edu |

Epoxidation and Dihydroxylation

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comwikipedia.org This reaction typically proceeds in a stereospecific manner, where the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org The amino group would likely need to be protected (e.g., as an amide or carbamate) prior to epoxidation to prevent side reactions.

Dihydroxylation introduces two hydroxyl groups across the double bond. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO4) in either stoichiometric or catalytic amounts with a co-oxidant. masterorganicchemistry.comresearchgate.netlibretexts.orgorganic-chemistry.orgwikipedia.org The Sharpless asymmetric dihydroxylation, which employs a chiral ligand, allows for the enantioselective synthesis of diols from prochiral olefins. mdpi.com For a chiral substrate like N-protected this compound, the reaction would lead to diastereomeric diols, with the stereochemical outcome influenced by both the substrate's chirality and the chiral ligand used.

| Reaction | Reagents | Product Type | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | Stereospecific syn-addition wikipedia.org |

| Dihydroxylation | OsO4, Co-oxidant (e.g., NMO) | Vicinal Diol | Syn-addition masterorganicchemistry.comwikipedia.org |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral Vicinal Diol | Enantioselective syn-addition mdpi.com |

Cycloaddition Reactions

The alkenyl group of this compound or its derivatives can participate in various cycloaddition reactions to form cyclic structures.

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While the isolated double bond of the title compound is not a diene, derivatives where the amine is part of a diene system or where the double bond acts as a dienophile in reactions with a suitable diene are conceivable. The rate and selectivity of Diels-Alder reactions are enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. skku.edu

1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocycles. nih.gov Azomethine ylides, which can be generated in situ from imines, undergo 1,3-dipolar cycloaddition with various dipolarophiles, including alkenes. researchgate.netnih.govmdpi.com For example, the imine formed from this compound and an aldehyde could be converted to an azomethine ylide, which could then undergo an intramolecular or intermolecular cycloaddition with the tethered alkene or an external dipolarophile to generate complex pyrrolidine (B122466) structures. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Diels-Alder [4+2] | Diene + Dienophile | Cyclohexene derivative | Forms a six-membered ring skku.edu |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azomethine ylide) + Dipolarophile (alkene) | Five-membered heterocycle (e.g., Pyrrolidine) | Highly regio- and stereoselective nih.gov |

Modifications of the Aromatic Ring

The synthetic utility of this compound can be significantly expanded by modifications to its 4-methylphenyl aromatic ring. These transformations allow for the introduction of a diverse array of functional groups, enabling the synthesis of novel analogs with tailored electronic and steric properties. The primary approaches for such modifications involve electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, each presenting distinct opportunities and challenges.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. organicchemistrytutor.commasterorganicchemistry.com In the case of this compound, the aromatic ring is substituted with two groups: a methyl group and a 1-aminoprop-2-enyl group at positions 4 and 1, respectively. The directing effects of these substituents determine the regioselectivity of any subsequent electrophilic attack.

The methyl group is a weakly activating and ortho, para-directing group. libretexts.org Conversely, the alkylamino group is a strongly activating and ortho, para-directing group. libretexts.orgyoutube.com The combined influence of these two groups strongly activates the aromatic ring towards electrophilic attack at the positions ortho to the amino group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). Given that the amino group is a more potent activating group than the methyl group, substitution is most likely to occur at positions 2 and 6. makingmolecules.com

However, the presence of the basic amino group presents a significant challenge for many standard electrophilic aromatic substitution protocols. For instance, reactions that employ strong Lewis acids as catalysts, such as Friedel-Crafts alkylation and acylation, are generally incompatible with the free amine, which would readily react with the catalyst. makingmolecules.com Similarly, nitration and sulfonation, which utilize strong acids, would lead to the protonation of the amine, forming an ammonium (B1175870) salt. This deactivates the ring and alters the directing effects.

To circumvent these issues, protection of the amino group is typically required. The amine can be converted into an amide, for example, by reaction with an acid chloride or anhydride. This transformation attenuates the activating effect of the nitrogen and protects it from reacting with acidic reagents. The amide is still an ortho, para-director, and after the desired aromatic substitution is accomplished, the protecting group can be removed by hydrolysis to regenerate the amine.

| Reaction Type | Reagents | Expected Major Product(s) | Considerations |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo/Chloro and 6-Bromo/Chloro derivatives | Amine protection is necessary to avoid reaction with Lewis acid. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro and 6-Nitro derivatives | Amine protection is essential to prevent salt formation and ring deactivation. |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfonic acid and 6-Sulfonic acid derivatives | Amine protection is critical. The reaction is often reversible. organicchemistrytutor.com |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and requires experimental validation for this specific compound.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a versatile strategy for modifying the aromatic ring of this compound. mdpi.comresearchgate.net These reactions typically involve the coupling of an organohalide or pseudohalide (like a triflate) with a wide range of coupling partners, catalyzed by a transition metal, most commonly palladium. mdpi.comnih.govnih.gov

A plausible synthetic route to functionalize the aromatic ring of this compound via cross-coupling would first involve the regioselective introduction of a halogen atom (e.g., bromine or iodine) onto the aromatic ring through electrophilic aromatic substitution, as described in the previous section (after appropriate amine protection). The resulting halo-substituted derivative can then serve as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the halo-derivative with a boronic acid or boronic ester. mdpi.commdpi.com This is a highly versatile method for forming new carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the halo-derivative with an amine in the presence of a palladium catalyst. nih.govnih.gov This would allow for the introduction of a secondary or tertiary amino group onto the aromatic ring.

Sonogashira Coupling: This reaction couples the halo-derivative with a terminal alkyne, providing a direct route to aryl alkynes. researchgate.net

Heck Coupling: In this reaction, the halo-derivative would be coupled with an alkene to form a new, more substituted alkene.

| Coupling Reaction | Catalyst/Ligand System (Typical) | Coupling Partner | Resulting Moiety |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Ar'-B(OH)₂ | Aryl, Heteroaryl |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Xantphos | R₂'NH | Secondary/Tertiary Amine |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | R'-C≡CH | Alkyne |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | Substituted Alkene |

| Stille | Pd(PPh₃)₄ | Ar'-Sn(Bu)₃ | Aryl, Vinyl |

| Negishi | Pd(PPh₃)₄ | R'-ZnX | Alkyl, Aryl |

This table provides examples of common cross-coupling reactions and typical catalyst systems. Specific conditions would need to be optimized for the substrate.

The development of new ligands and catalysts continues to expand the scope and applicability of these reactions, allowing for milder reaction conditions and greater functional group tolerance. nih.govnih.gov For instance, the use of specialized ligands can facilitate the coupling of even challenging substrates like aryl chlorides. nih.gov Photo-redox catalysis has also emerged as a powerful, mild alternative for forging C-N bonds. nih.gov The application of these advanced methods to derivatives of this compound opens up a vast chemical space for the synthesis of novel compounds.

Spectroscopic and Analytical Methodologies in the Study of 1s 1 4 Methylphenyl Prop 2 Enylamine

Chiral Chromatography for Enantiomeric Purity Assessment

The quantification of enantiomeric purity is critical in the development of chiral compounds, as often only one enantiomer possesses the desired biological or chemical activity. chromatographyonline.com Chiral chromatography is the cornerstone for separating and quantifying the enantiomers of (1S)-1-(4-Methylphenyl)prop-2-enylamine, ensuring the efficacy and stereochemical integrity of the substance.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the enantiomeric separation of chiral amines. nih.gov The separation is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For basic compounds like allylic amines, derivatization is a common strategy in GC to improve volatility and chromatographic performance. libretexts.org However, direct separation on a CSP is often preferred to avoid potential racemization during sample preparation. cat-online.com In HPLC, various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which have shown high enantiorecognition ability for a wide range of chiral compounds. europeanpharmaceuticalreview.comnih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier, is optimized to achieve baseline separation. nih.gov

Table 1: Illustrative Chiral HPLC/GC Conditions for Amine Separation

| Parameter | HPLC | GC |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Chiral Capillary Column (e.g., derivatized cyclodextrin) gcms.cz |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol or Ethanol mixture | Helium or Hydrogen |

| Detection | UV Detector (e.g., at 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) | Oven temperature program (e.g., 60°C to 250°C) |

| Sample Preparation | Dissolved in mobile phase | Direct injection or after derivatization |

This table presents typical parameters and is not based on a specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a dominant and advantageous technique for chiral separations, often outperforming HPLC in terms of speed and efficiency. europeanpharmaceuticalreview.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations without sacrificing resolution. chromatographyonline.com

For the analysis of polar amines, which can exhibit poor peak shape due to interactions with residual silanols on the stationary phase, polar organic modifiers (e.g., methanol) and basic additives (e.g., isopropylamine) are often added to the mobile phase. chromatographyonline.com These additives improve peak symmetry and can enhance enantioselectivity. europeanpharmaceuticalreview.com The combination of advanced instrumentation and a wide range of available chiral stationary phases makes SFC a powerful tool for the high-throughput screening and routine analysis of the enantiomeric purity of compounds like this compound. nih.govsemanticscholar.org

Spectroscopic Characterization Techniques (focused on structural elucidation for synthetic validation)

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used in concert to validate its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the 4-methylphenyl group, the vinylic protons of the prop-2-enyl group, the methine proton at the chiral center, the amine protons, and the methyl protons. The coupling patterns and chemical shifts of these protons confirm the connectivity of the molecule.

The ¹³C NMR spectrum shows a unique signal for each carbon atom in a different electronic environment. docbrown.info The chemical shifts are influenced by neighboring atoms, providing further evidence of the molecular structure. docbrown.info While standard NMR can confirm the constitution, determining enantiomeric purity or absolute configuration often requires the use of chiral solvating agents or chiral derivatizing agents, which induce diastereomeric environments that result in separate signals for the enantiomers. nih.govlibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to alkyl) | ~7.2 | ~129 |

| Aromatic CH (meta to alkyl) | ~7.1 | ~127 |

| Aromatic C (ipso- to alkyl) | - | ~138 |

| Aromatic C (ipso- to methyl) | - | ~137 |

| CH (Chiral Center) | ~4.1 - 4.3 | ~58 - 60 |

| CH₂ (Vinyl) | ~5.1 - 5.3 | ~115 - 117 |

| CH (Vinyl) | ~5.8 - 6.0 | ~139 - 141 |

| NH₂ | Broad, ~1.5 - 2.5 | - |

| CH₃ (on ring) | ~2.3 | ~21 |

Note: These are estimated values based on data from similar structures like 1-phenylethylamine (B125046) and p-xylene. hmdb.cachemicalbook.comresearchgate.net The solvent is typically CDCl₃.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃N), the calculated molecular weight is 147.1048 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to a high degree of accuracy.

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) at m/z = 147. A prominent fragment would likely result from the benzylic cleavage (loss of the allyl group, •CH₂CH=CH₂) to form a stable ion at m/z = 106. Another characteristic fragmentation pathway for amines is the loss of ammonia (B1221849) ([M+H-NH₃]⁺) in chemical ionization or electrospray ionization (ESI) methods. massbank.eu

X-ray Crystallography for Absolute Configuration Determination

While chromatographic and spectroscopic methods are excellent for determining relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides an unambiguous three-dimensional map of the atomic positions in a single crystal.

To determine the absolute stereochemistry of this compound, it would typically be co-crystallized with a chiral resolving agent of known absolute configuration, such as a derivative of tartaric acid or camphorsulfonic acid. nih.govrsc.org The resulting diastereomeric salt, if it forms suitable single crystals, can be analyzed. By solving the crystal structure, the spatial arrangement of all atoms in the amine relative to the known configuration of the co-crystallizing agent can be determined, thus confirming the (S)-configuration at the chiral center. researchgate.netnih.gov This method is considered the "gold standard" for absolute configuration assignment. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure chiral amines has spurred the development of innovative and environmentally benign synthetic strategies. whiterose.ac.uk Key areas of focus include biocatalysis and continuous flow chemistry, which offer significant advantages over traditional synthetic methods.

The use of enzymes, particularly transaminases, for the synthesis of chiral amines from prochiral ketones represents an economically and environmentally attractive method. researchgate.net Transaminases exhibit high stereoselectivity, allowing for the asymmetric synthesis of chiral amines with high yields and enantiomeric purity. mbl.or.kr

Future research is directed towards the discovery and engineering of novel transaminases with enhanced substrate scope, stability, and activity under industrial process conditions. For instance, the synthesis of drug-like 1-phenylpropan-2-amine derivatives has been successfully achieved using immobilized whole-cell (R)-transaminases, yielding products with greater than 99% enantiomeric excess (ee). researchgate.net The development of enzyme cascades, where transaminases are coupled with other enzymes for co-product removal or cofactor regeneration, is another promising avenue to improve process efficiency. nih.gov

Table 1: Examples of Transaminase-Mediated Synthesis of Chiral Amines

| Enzyme Type | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| (R)-Transaminase | 1-phenylpropan-2-one derivatives | (R)-α-methylbenzylamine | (R)-1-phenylpropan-2-amine derivatives | 88-89 | >99 | researchgate.net |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | (1R)-(3-methylphenyl)ethan-1-amine | >99 | >98.5 | nih.gov |

| Evolved (S)-selective TA | 4'-(trifluoromethyl)acetophenone | Isopropylamine | (S)-1-(4-trifluoromethylphenyl)ethylamine | High | High | mdpi.com |

This table is illustrative and features examples of transaminase-mediated synthesis of amines structurally related to (1S)-1-(4-Methylphenyl)prop-2-enylamine to highlight the potential of this approach.

Continuous flow chemistry is emerging as a powerful tool for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.org Flow reactors offer enhanced safety, better process control, and higher productivity compared to traditional batch reactors. whiterose.ac.uk The application of flow chemistry to the synthesis of chiral amines, including this compound, is a key area of future research.

The integration of immobilized enzyme or metal catalysts into packed bed reactors within a continuous flow system allows for efficient and reusable catalytic processes. whiterose.ac.uk This approach has been explored for the kinetic resolution of chiral amines and N-alkylation reactions. whiterose.ac.uk Future work will likely focus on developing fully continuous, multi-step syntheses of complex chiral amines, potentially combining different catalytic methods (e.g., biocatalysis and metal catalysis) in a single flow system. chemistryworld.com

Expansion of Catalytic Applications

Beyond its role as a synthetic building block, this compound and other chiral primary amines are increasingly being explored as organocatalysts and ligands in a variety of asymmetric transformations. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. Chiral primary amines can act as catalysts in asymmetric MCRs, inducing stereoselectivity in the formation of new chiral centers. nih.gov For example, the development of asymmetric multicomponent polymerizations (aMCP) using a copper-pybox complex has enabled the synthesis of chiral poly(propargylamine)s from achiral monomers. acs.org

Future research will likely explore the use of this compound as a catalyst or a key reactant in novel asymmetric MCRs to generate structurally diverse and complex chiral molecules. nih.gov The development of cooperative catalytic systems, where a chiral amine works in concert with a metal catalyst, is a particularly promising area. nih.gov

Photoredox and electrochemical catalysis offer mild and sustainable alternatives to traditional synthetic methods. rsc.org The merger of these techniques with chiral amine catalysis is a rapidly developing field. acs.org Chiral primary amines can be involved in generating chiral radical intermediates under photoredox conditions, leading to highly enantioselective C-C bond formations. acs.orgacs.org

For instance, a synergistic catalytic system involving a chiral primary amine, a photoredox catalyst, and a cobalt co-catalyst has been developed for the asymmetric C-H dehydrogenative allylic alkylation of β-ketocarbonyls and olefins. acs.org The development of chiral photocatalysts is another key research direction, aiming to create catalyst architectures that can provide effective enantiodifferentiating environments for photogenerated reactive intermediates. nih.gov Future work will likely see the application of this compound and its derivatives in a wider range of photo- and electro-catalytic reactions, including allylic aminations and the synthesis of α-tertiary amines. nih.govnih.govacs.org

Integration into Advanced Materials Science

The unique chiral structure of this compound makes it an attractive candidate for incorporation into advanced functional materials. researchgate.net Chiral molecules are the building blocks of many natural systems, and their integration into synthetic materials can impart unique properties and functionalities. mdpi.com

The functionalization of nanoparticles, polymers, and surfaces with chiral amines can create materials with applications in chiral recognition, sensing, and asymmetric catalysis. researchgate.netmdpi.com For example, silica-coated magnetic nanoparticles functionalized with chiral bis-amine organocatalysts have been used for asymmetric aldol (B89426) reactions, demonstrating good recyclability and high enantioselectivity. mdpi.com

Future research is expected to focus on the development of novel chiral polymers and materials where this compound or similar chiral allylic amines are incorporated as monomers or functional units. acs.org These materials could find applications as chiral stationary phases in chromatography, as selective membranes for enantiomeric separations, or as components in chiral electronic and optical devices. The ability to control chirality at the nanoscale is a key driver in the development of new functional materials. mdpi.com

Polymer Chemistry Applications

The presence of a polymerizable allyl group and a chiral amine functionality makes this compound a compelling monomer for the synthesis of novel functional polymers. While direct polymerization studies of this specific monomer are not yet prevalent in the literature, the well-established chemistry of polyallylamine (PAA) and its derivatives provides a strong basis for predicting its potential. nih.govmdpi.comnih.govwikipedia.orgnih.gov The incorporation of the chiral 1-(4-methylphenyl)propylamine moiety is expected to impart unique properties to the resulting polymers, leading to a range of specialized applications.

The polymerization of allylamine (B125299) and its derivatives can be challenging due to the formation of stable allylic radicals, which can lead to low molecular weight oligomers. researchgate.net However, strategies such as polymerization in acidic media or the use of specific radical initiators have been shown to overcome these limitations, enabling the synthesis of high-molecular-weight polymers. semanticscholar.orggoogle.comresearchgate.net These methods could be adapted for the polymerization of this compound to produce polymers with a defined stereochemistry along the backbone.

Potential Polymer Architectures and Applications:

Chiral Recognition and Separation: Polymers derived from this compound could be employed as chiral stationary phases in chromatography for the separation of enantiomers. The chiral pendants would create a stereoselective environment capable of differential interactions with racemic mixtures.

Asymmetric Catalysis: The chiral amine groups can be utilized as ligands for metal catalysts, leading to the development of recyclable, polymer-supported asymmetric catalysts for various organic transformations. researchgate.netresearchgate.net

Biomedical Materials: The cationic nature of the amine groups suggests potential applications in gene delivery and as antimicrobial agents, analogous to polyallylamine. mdpi.comnih.gov The chirality could further influence interactions with biological systems.

Stimuli-Responsive Materials: The amine functionality allows for pH-responsive behavior, where the polymer's solubility and conformation can be tuned by changing the pH. This could be exploited in drug delivery systems and smart coatings.

A hypothetical data table summarizing the potential properties of a homopolymer derived from this compound is presented below, based on data for analogous polyallylamine derivatives.

| Property | Predicted Value/Characteristic | Reference Analogue |

| Monomer | This compound | Allylamine wikipedia.org |

| Polymerization Method | Radical polymerization in acidic media | Polyallylamine semanticscholar.orgresearchgate.net |

| Glass Transition (Tg) | Expected to be higher than PAA due to bulky side group | Polyallylamine semanticscholar.org |

| Solubility | Soluble in organic solvents and aqueous acids | Polyallylamine HCl semanticscholar.org |

| Functionality | Chiral primary amine, aromatic group | N/A |

| Potential Application | Chiral stationary phase, polymer-supported catalyst | Chiral polymers mdpi.com |

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. youtube.comnih.gov The introduction of chirality into MOFs (resulting in CMOFs) has garnered significant interest for applications in enantioselective separation, asymmetric catalysis, and chiral sensing. nih.govnih.govdntb.gov.uarsc.orgrsc.org Chiral amines are excellent candidates for the construction of CMOFs, either as primary building blocks or through post-synthetic modification of existing MOFs. researchgate.netrsc.orgmdpi.com

While the use of this compound as a ligand in MOF synthesis has not been explicitly reported, its structural features make it a highly promising candidate. The amine group can coordinate to metal centers, and the chiral center can impart enantioselectivity to the framework. The 4-methylphenyl group can provide structural stability and π-π stacking interactions within the framework, while the allyl group offers a site for post-synthetic modification.

Strategies for Incorporating this compound into MOFs:

Direct Synthesis: The amine can be incorporated into a larger organic linker containing coordinating groups like carboxylates or pyridyls. This chiral linker can then be reacted with metal ions to form a homochiral MOF. This approach has been successfully demonstrated with other chiral amines. mdpi.comfigshare.com

Post-Synthetic Modification (PSM): An existing MOF with reactive sites (e.g., open metal sites or functional groups on the linker) can be modified with this compound. For instance, an anhydride-functionalized MOF could be reacted with the amine to form a chiral amide linkage. escholarship.org

Chiral Induction: The amine can be used as a chiral template or guest molecule during the synthesis of a MOF from achiral precursors, inducing a preferred handedness in the resulting framework. dntb.gov.ua

Potential Applications of MOFs Incorporating this compound:

Enantioselective Separations: The chiral pores of the MOF could be used for the chromatographic separation of racemic mixtures of pharmaceuticals and other fine chemicals. nih.govrsc.org

Asymmetric Catalysis: The chiral amine, or a metal complex thereof, within the MOF pores can act as a heterogeneous catalyst for asymmetric reactions, offering high selectivity and catalyst recyclability. nih.govyoutube.com

Chiral Sensing: The MOF could be designed to exhibit a change in its optical or electronic properties upon interaction with a specific enantiomer, enabling its use as a sensor. nih.govacs.org

Below is a hypothetical data table outlining the potential characteristics of a MOF synthesized using a linker derived from this compound.

| Property | Predicted Characteristic | Reference Analogue |

| MOF Type | Chiral Metal-Organic Framework (CMOF) | CMOFs from chiral amines dntb.gov.uarsc.org |

| Chiral Ligand Precursor | This compound | 1-Phenylethylamine (B125046) nih.govnih.gov |

| Synthesis Method | Solvothermal synthesis with a dicarboxylic acid-functionalized derivative | Direct synthesis of CMOFs mdpi.com |

| Porosity | Microporous with potential for tunable pore size | Isostructural MOFs nih.gov |

| Potential Application | Enantioselective separation of alcohols, asymmetric catalysis | MOFs for enantioselective separation and catalysis nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.